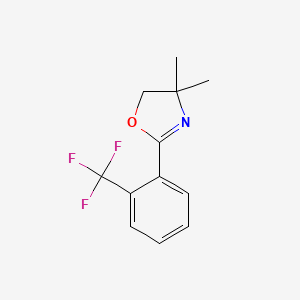

4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole

Description

4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole (CAS: 263382-53-2) is a substituted 4,5-dihydrooxazole characterized by a trifluoromethyl group at the 2-position of the phenyl ring and two methyl groups at the 4-position of the oxazoline ring. This compound is synthesized via methods involving hypercoordinated organotin intermediates, as demonstrated in studies focused on constructing stable polystannanes . The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, making it valuable in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

4,4-dimethyl-2-[2-(trifluoromethyl)phenyl]-5H-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c1-11(2)7-17-10(16-11)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQOBOHXBPWAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with an amine to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted oxazoles or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is , with a molecular weight of approximately 247.23 g/mol. The compound features a unique oxazole ring structure, which contributes to its reactivity and functional properties. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable in medicinal chemistry.

Catalytic Reactions

One of the primary applications of this compound is as a ligand in catalytic reactions. It has been utilized in the asymmetric hydrogenation of alkenes, showcasing its ability to enhance reaction selectivity and efficiency. For instance, phosphinite oxazoline iridium complexes incorporating this compound have demonstrated improved yields in various transformations .

Organic Synthesis

The compound serves as a precursor in the synthesis of more complex organic molecules. Its oxazole moiety is advantageous for forming heterocycles, which are prevalent in pharmaceuticals. The strategic use of 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole in named reactions has been documented to facilitate the formation of diverse organic frameworks .

Medicinal Chemistry

Research indicates that compounds containing the oxazole structure exhibit significant biological activity, including antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound's interaction with biological targets, making it a candidate for drug development . Specific studies have highlighted its potential against various cancer cell lines.

Pharmacological Studies

Pharmacological evaluations have shown that derivatives of 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole possess favorable pharmacokinetic profiles. These studies suggest that modifications to the oxazole ring can lead to compounds with enhanced efficacy and reduced toxicity .

Polymer Chemistry

In material science, this compound has been explored for its role in developing advanced polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the rigid structure provided by the oxazole ring .

Coatings and Adhesives

The unique chemical properties of 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole make it suitable for use in coatings and adhesives that require high performance under extreme conditions. Its fluorinated nature provides resistance to solvents and enhances durability .

Case Studies

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective interactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The following table highlights key structural analogs and their substituent-driven properties:

Key Observations:

- Trifluoromethyl Position : The 2-CF₃ isomer (target compound) exhibits greater steric hindrance and metabolic resistance than the 3-CF₃ analog .

- Heterocyclic Substituents: Pyridyl or quinolinyl groups (e.g., ) enhance coordination capabilities, making these compounds effective ligands in catalysis .

- Organotin Derivatives: Stannyl-substituted dihydrooxazoles () demonstrate unique reactivity in polymerization but require stringent synthetic conditions due to air sensitivity.

Critical Analysis of Contradictions and Limitations

- Biological Activity: Some studies (e.g., ) report high acaricidal activity, but others note rapid metabolic degradation in vivo, suggesting formulation challenges.

Biological Activity

4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C13H14F3NO

- Molecular Weight : 257.25 g/mol

- CAS Number : 216658-51-4

Biological Activity Overview

The compound exhibits various biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The trifluoromethyl group is known to enhance biological activity through improved interactions with biological targets.

Table 1: Summary of Biological Activities

The mechanism by which 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole exerts its biological effects involves:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways.

- Molecular Interactions : In silico studies indicate that the trifluoromethyl group facilitates strong interactions with target proteins through hydrogen bonding and π–π stacking interactions, enhancing binding affinity and specificity .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antioxidant Activity :

Synthesis

The synthesis of 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.